molecular formula C19H23N7O6 B1682766 Tetrahydrofolic acid CAS No. 135-16-0

Tetrahydrofolic acid

Cat. No. B1682766
CAS RN: 135-16-0
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-NEPJUHHUSA-N
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Description

Tetrahydrofolic acid is a metabolically active reduced form of folic acid that acts as a coenzyme in the transfer of groups containing a single carbon atom in metabolic synthesis . It is a folic acid derivative that is produced from dihydrofolic acid after conversion by dihydrofolate reductase .


Synthesis Analysis

Tetrahydrofolic acid is produced from dihydrofolic acid by dihydrofolate reductase . This reaction is inhibited by methotrexate . It is converted into 5,10-methylenetetrahydrofolate by serine hydroxymethyltransferase . A simple method for the synthesis of tetrahydrofolic acid has been developed .


Molecular Structure Analysis

The molecular formula of Tetrahydrofolic acid is C19H23N7O6 . The average mass is 445.429 Da and the monoisotopic mass is 445.170990 Da .


Chemical Reactions Analysis

Tetrahydrofolic acid is a soluble coenzyme in many reactions, especially in the metabolism of amino acids and nucleic acids . It is produced from dihydrofolic acid by dihydrofolate reductase . This reaction is inhibited by methotrexate . It is converted into 5,10-methylenetetrahydrofolate by serine hydroxymethyltransferase .


Physical And Chemical Properties Analysis

Tetrahydrofolic acid has a molar mass of 445.43 g/mol . It has a melting point of 250 °C . Its solubility in water is 0.27 g/L . The acidity (pKa) is 3.51 .

Scientific Research Applications

1. Interaction with Formaldehyde

Tetrahydrofolic acid interacts with formaldehyde, a key human metabolite. NMR studies have shown that formaldehyde is a product of tetrahydrofolic acid degradation, and their reaction regulates the stability of tetrahydrofolic acid. This suggests a non-enzymatic feedback mechanism impacting folate and formaldehyde metabolism, which is crucial for folate-targeting chemotherapy in various diseases including cancer (Chen et al., 2021).

2. Role as a Substrate for Enzymes

Tetrahydrofolic acid acts as a rapid suicide substrate of tyrosinase, an enzyme. It interferes with the enzymatic browning process in foods by reducing o-quinones generated by tyrosinase, which affects l-tyrosine and l-DOPA. This application is significant in food chemistry and agricultural research (García-Molina et al., 2011).

3. Stability and Analysis in Food

In food science, the stability and analysis of tetrahydrofolate are challenging due to its instability. It's important for accurate dietary folate estimations in populations. The stability issues and the role of antioxidants in protecting folates during analysis are a focus of research (Strandler et al., 2015).

4. Analytical Methods for Folate Derivatives

Development of analytical protocols for LC analysis of tetrahydrofolates and their derivatives is crucial in metabolomics analysis. This involves handling and storage conditions for various forms of tetrahydrofolate to ensure their integrity during analysis (Lewin & Silinski, 2019).

5. Evolution in Algae and Land Plants

Tetrahydrofolate's evolution and function across algae and land plant lineages have been studied, showing its importance in synthesizing nucleic and amino acids, as well as pantothenate. This comparative study identifies new aspects of plant folate metabolism, contributing to plant biology research (Gorelova et al., 2019).

6. Effect on DNA Methylation and Splicing

Investigations have been conducted on the effects of environmental pollutants like Perfluorooctanoic acid (PFOA) on DNA methylation and mRNA splicing, where tetrahydrofolate plays a role. Such studies are critical in understanding the molecular mechanisms of environmental toxicity (Wen et al., 2020).

7. Potential in Treating Drug-resistant Diseases

Tetrahydrofolate and its derivatives have shown potential in treating drug-resistant diseases. For instance, studies have evaluated the therapeutic potential of folic acid and its derivatives, including tetrahydrofolic acid, against COVID-19, indicating their significance in pharmaceutical research (Kumar et al., 2021).

Future Directions

Tetrahydrofolic acid and formaldehyde are key human metabolites but their physiologically relevant chemistry is undefined. Their reaction regulates the stability of tetrahydrofolic acid . This has important implications for folate-targeting chemotherapy in cancer and other diseases .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1
Source PubChem
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InChI Key

MSTNYGQPCMXVAQ-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
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Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H23N7O6
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DSSTOX Substance ID

DTXSID70897520
Record name Tetrahydrofolic acid
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Molecular Weight

445.4 g/mol
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Tetrahydrofolic acid
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Mechanism of Action

Tetrahydrofolate is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate.
Record name Tetrahydrofolic acid
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Product Name

Tetrahydrofolic acid

CAS RN

135-16-0
Record name Tetrahydrofolic acid
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Record name N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
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Record name TETRAHYDROFOLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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